N-(3-amino-4-methylpentyl)-N,2-dimethyl-1,3-benzothiazole-6-carboxamide dihydrochloride
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Overview
Description
N-(3-amino-4-methylpentyl)-N,2-dimethyl-1,3-benzothiazole-6-carboxamide dihydrochloride is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its complex structure, which includes a benzothiazole ring, an amino group, and a carboxamide group. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-methylpentyl)-N,2-dimethyl-1,3-benzothiazole-6-carboxamide dihydrochloride typically involves multiple stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which allow for precise control over reaction conditions and improved scalability. These systems can optimize reaction kinetics and enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-4-methylpentyl)-N,2-dimethyl-1,3-benzothiazole-6-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzothiazole ring.
Reduction: This reaction can reduce nitro groups to amino groups.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(3-amino-4-methylpentyl)-N,2-dimethyl-1,3-benzothiazole-6-carboxamide dihydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-amino-4-methylpentyl)-N,2-dimethyl-1,3-benzothiazole-6-carboxamide dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-(3-amino-4-methylphenyl)benzamide: This compound shares a similar structure but lacks the benzothiazole ring.
N-(3-amino-4-methylpentyl)-N,N’,N’-trimethylpentanediamide: This compound has a similar amino group but different substituents on the benzothiazole ring.
Uniqueness
N-(3-amino-4-methylpentyl)-N,2-dimethyl-1,3-benzothiazole-6-carboxamide dihydrochloride is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C16H25Cl2N3OS |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(3-amino-4-methylpentyl)-N,2-dimethyl-1,3-benzothiazole-6-carboxamide;dihydrochloride |
InChI |
InChI=1S/C16H23N3OS.2ClH/c1-10(2)13(17)7-8-19(4)16(20)12-5-6-14-15(9-12)21-11(3)18-14;;/h5-6,9-10,13H,7-8,17H2,1-4H3;2*1H |
InChI Key |
DLRCTRGHSFKOAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)N(C)CCC(C(C)C)N.Cl.Cl |
Origin of Product |
United States |
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